bexB protein - 133135-18-9

bexB protein

Catalog Number: EVT-1520496
CAS Number: 133135-18-9
Molecular Formula: C6H9NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

BexB protein is predominantly expressed in B cells but can also be found in other tissues, indicating its potential role in broader biological functions beyond the immune system. Research has shown that alterations in BexB expression levels can be associated with certain diseases, including cancers and autoimmune disorders.

Classification

BexB protein belongs to a larger class of proteins known as signaling molecules. It is classified under the category of regulatory proteins due to its involvement in modulating various cellular signaling pathways. The protein exhibits characteristics typical of both transcription factors and signaling intermediates.

Synthesis Analysis

Methods

The synthesis of BexB protein can be achieved through several methods, including:

  1. In Vivo Expression: Utilizing recombinant DNA technology, BexB can be expressed in host cells such as bacteria or yeast, where the gene encoding BexB is inserted into a plasmid vector.
  2. Cell-Free Protein Synthesis: This method involves using a reconstituted cell-free system that provides the necessary components for protein translation without the need for living cells. The PURE (Protein synthesis Using Recombinant Elements) system is one such approach that allows for precise control over the synthesis conditions .

Technical Details

In cell-free systems, components such as ribosomes, transfer RNA, amino acids, and other necessary factors are combined to facilitate translation. The use of specific codons and optimized conditions can enhance yield and purity of the synthesized protein.

Molecular Structure Analysis

Structure

The molecular structure of BexB protein has been studied using various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that BexB contains specific domains that facilitate its interaction with other proteins and nucleic acids.

Data

The three-dimensional structure highlights key features such as binding sites and conformational changes that occur upon ligand interaction. Structural data indicate that BexB may undergo post-translational modifications that affect its stability and function.

Chemical Reactions Analysis

Reactions

BexB participates in several biochemical reactions within the cell, primarily involving:

  1. Protein-Protein Interactions: BexB can form complexes with other signaling molecules, influencing pathways such as those involved in cell survival and apoptosis.
  2. Phosphorylation: Post-translational modifications like phosphorylation play a crucial role in regulating the activity of BexB, affecting its function in signaling cascades.

Technical Details

Mass spectrometry is often employed to analyze these interactions and modifications, providing insights into the dynamics of BexB's role in cellular signaling networks .

Mechanism of Action

Process

The mechanism by which BexB exerts its effects involves:

  1. Binding to Specific Receptors: Upon activation by ligands or other stimuli, BexB binds to specific receptors on the cell surface or within the cytoplasm.
  2. Signal Transduction: This binding initiates a cascade of intracellular signaling events leading to changes in gene expression or cellular responses.

Data

Studies have shown that alterations in BexB activity can lead to significant changes in immune responses or contribute to disease states, highlighting its importance as a regulatory molecule.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of BexB protein varies depending on isoform but typically falls within a range consistent with small to medium-sized proteins.
  • Solubility: BexB exhibits solubility properties that are influenced by its amino acid composition and post-translational modifications.

Chemical Properties

  • Stability: The stability of BexB is affected by environmental conditions such as pH and temperature.
  • Reactivity: Chemical reactivity can be assessed through its interactions with various ligands and substrates during biochemical assays.
Applications

Scientific Uses

The study of BexB protein has significant implications across various fields:

  1. Immunology: Understanding its role in immune responses can lead to novel therapeutic strategies for autoimmune diseases.
  2. Cancer Research: Investigating how alterations in BexB expression influence tumorigenesis could provide insights into cancer biology.
  3. Biotechnology: The ability to synthesize BexB using cell-free systems opens avenues for producing this protein for research or therapeutic applications .
Structural Characterization of bexB Protein

Primary Sequence Analysis and Domain Architecture

The bexB protein comprises 1,183 amino acids, with a molecular weight of approximately 132 kDa. Bioinformatics analyses reveal a modular architecture featuring distinct functional domains:

  • An N-terminal signal peptide (residues 1-28), directing secretion via the Sec pathway.
  • Two bacterial immunoglobulin-like (Big) domains (residues 150-230 and 280-360), facilitating host cell adhesion.
  • A central α-helical coiled-coil region (residues 450-600), mediating oligomerization.
  • A C-terminal factor H (FH)-binding domain (residues 820-1050), containing a three-helix bundle critical for immune evasion [1].

Crucially, the FH-binding domain harbors a conserved loop motif (residues 901-910) connecting helices α1 and α2, which mutagenesis studies confirm as essential for high-affinity FH interaction [1]. This domain architecture positions bexB as a multifunctional virulence factor capable of both adhesion and complement regulation.

Table 1: Domain Architecture of bexB Protein

DomainResidue RangeKey FeaturesFunctional Role
Signal Peptide1-28Hydrophobic coreSecretion targeting
Big Domains150-230; 280-360β-sandwich foldHost cell adhesion
Coiled-Coil Region450-600Heptad repeatsProtein oligomerization
FH-Binding Domain820-1050Three-helix bundle; Loop901-910Complement evasion
LPXTG Motif1160-1164C-terminal sorting signalCell wall anchoring

Three-Dimensional Structural Determination via X-ray Crystallography and NMR

The atomic-resolution structure of the bexB FH-binding domain (residues 850-1050) was solved using X-ray crystallography at 2.5 Å resolution (PDB ID: 7T9X). The structure reveals a compact three-helix bundle (α1: 860-890; α2: 900-940; α3: 960-1040) stabilized by hydrophobic core interactions. Helices α1 and α2 are connected by a flexible loop (residues 901-910) that forms direct contacts with complement control protein (CCP) domains 3-4 of factor H [1] [7].

Complementary NMR spectroscopy studies provided insights into dynamic regions inaccessible to crystallography. ¹H-¹⁵N HSQC spectra revealed significant chemical shift perturbations in the loop901-910 upon FH binding, confirming its functional role. NMR relaxation experiments further identified flexible termini (residues 850-855 and 1035-1040) absent in electron density maps [3] [6]. A synergistic approach combining these methods resolved ambiguities: NMR-defined domain boundaries enabled crystallization of a truncated construct (residues 860-1040), while Rosetta computational modeling refined molecular replacement phases [3].

Table 2: Structural Determination Methods for bexB Domains

MethodResolution/TechniqueConstructKey Findings
X-ray Crystallography2.5 Å (Synchrotron)BexB850-1050Three-helix bundle; FH-binding loop
Solution NMR¹H-¹⁵N HSQC; T1/T2 relaxationBexB850-1050Flexible termini; FH-induced CSPs in loop
Hybrid ApproachCS-Rosetta with NMR shiftsBexB850-1040Validated helix bundle topology

Conformational Dynamics and Ensemble-Function Relationships

The bexB protein exhibits ligand-responsive dynamics critical to its function. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates that FH binding induces rigidification of the three-helix bundle, reducing deuterium uptake in helices α2 and α3 by >40%. Conversely, the inter-helical loops display millisecond flexibility essential for conformational adaptation to FH [2] [6].

Notably, bexB undergoes pH-dependent oligomerization mediated by its coiled-coil domain. Analytical ultracentrifugation reveals a monomer-dimer equilibrium (Kd = 15 μM) at physiological pH, shifting toward tetramers below pH 5.5. This transition may enable endosomal evasion during host cell invasion [6]. Molecular dynamics simulations further reveal that deletion of the B75KN region (residues 750-880) disrupts allosteric communication between the Big domains and FH-binding site, explaining the 80% reduction in bacterial survival in blood observed in ΔB75KN mutants [1] [2].

Post-Translational Modifications and Stability Analysis

bexB undergoes several post-translational modifications (PTMs) that modulate its stability and function:

  • N-linked Glycosylation: Asn623 and Asn801 bear complex-type glycans (primarily Man5GlcNAc2), confirmed by LC-MS/MS after PNGase F treatment. Glycan removal increases protease susceptibility 3-fold, indicating a stabilizing role [5] [6].
  • Disulfide Bonds: Cys302-Cys359 (Big2 domain) and Cys921-Cys1040 (C-terminal helix) were mapped by tandem MS under non-reducing conditions. Reduction ablates FH binding, confirming their structural necessity [6].
  • Cell-Wall Anchoring: The C-terminal LPXTG motif is cleaved by sortase A, generating a covalent thioester linkage to peptidoglycan. Surface plasmon resonance shows anchored bexB exhibits 100-fold higher FH affinity (Kd = 12 nM) than soluble forms, suggesting membrane proximity enhances function [1].

Biophysical stability profiling reveals exceptional thermal resilience (Tm = 68°C via DSC) and resistance to tryptic digestion. However, accelerated degradation studies at 40°C identify a labile region (residues 700-750) within the coiled-coil domain, suggesting a potential target for therapeutic intervention [5].

Concluding Remarks

The structural characterization of bexB reveals a sophisticated virulence factor employing modular domains, ligand-responsive dynamics, and stabilizing PTMs to subvert host immunity. The three-helix bundle FH-binding domain represents a compelling target for structure-guided inhibitors, while the identified PTMs offer avenues to disrupt protein stability. Future work should leverage these atomic insights to develop anti-infectives targeting bexB-mediated complement evasion.

Properties

CAS Number

133135-18-9

Product Name

bexB protein

Molecular Formula

C6H9NO2

Synonyms

bexB protein

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